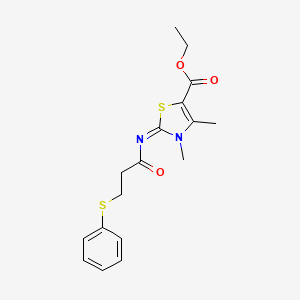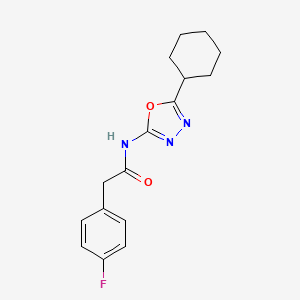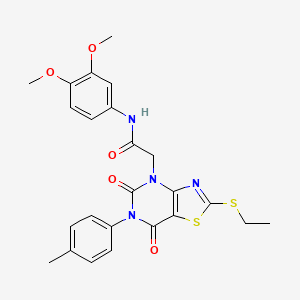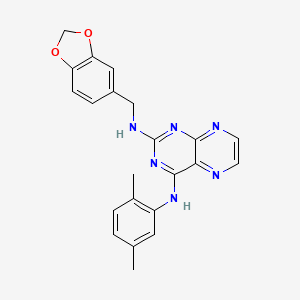
Ethyl 3,4-dimethyl-2-(3-phenylsulfanylpropanoylimino)-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,4-dimethyl-2-(3-phenylsulfanylpropanoylimino)-1,3-thiazole-5-carboxylate, also known as EPTC, is a selective herbicide that has been used extensively in agriculture to control weeds in crops such as corn, soybeans, and wheat. EPTC is a member of the thiocarbamate family of herbicides, which are known for their ability to inhibit the enzyme acetyl-CoA carboxylase (ACC) in plants. This enzyme is essential for the synthesis of fatty acids, which are needed for the growth and development of plants.
科学的研究の応用
Chemical Transformations and Synthesis
One area of application involves the chemical transformation of related thiazole derivatives, which serves as a methodological basis for synthesizing a wide range of heterocyclic compounds. For example, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates highlights the reactivity of thiazole derivatives under various conditions, leading to the synthesis of compounds with potential biological activity (Albreht et al., 2009).
Pharmacological Potential
Another research domain focuses on the pharmacological potential of thiazole derivatives. Studies have synthesized and evaluated the biological activities of various thiazole-based compounds, indicating their potential as therapeutic agents. For instance, the synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents show the versatility of thiazole derivatives in drug design and development (Gokulan et al., 2012).
Molecular Interactions and Structural Analysis
The study of molecular interactions and structural analysis of thiazole derivatives provides insights into their chemical properties and potential applications. For instance, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea and its mechanism offer valuable information on the reactivity of these compounds, potentially guiding the synthesis of novel derivatives with specific properties (Ledenyova et al., 2018).
Antineoplastic Activity
Furthermore, the exploration of antineoplastic activity in thiazole derivatives underlines the ongoing search for new anticancer agents. The synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents exemplifies the pursuit of novel therapeutic compounds within this chemical class (Koebel et al., 1975).
作用機序
Target of Action
Compounds with a thiazole ring, like the one in the given compound, are often used in medicinal chemistry due to their bioactive properties . They can interact with a variety of biological targets, including enzymes, receptors, and ion channels. The exact target would depend on the specific structure and functional groups of the compound.
特性
IUPAC Name |
ethyl 3,4-dimethyl-2-(3-phenylsulfanylpropanoylimino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-4-22-16(21)15-12(2)19(3)17(24-15)18-14(20)10-11-23-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTUXCLXLFZABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CCSC2=CC=CC=C2)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 3,4-dimethyl-2-(3-phenylsulfanylpropanoylimino)-1,3-thiazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)
![N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2509159.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2509161.png)


![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)
![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)

![3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one](/img/structure/B2509176.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2509177.png)
![N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2509178.png)